2-bromo-N-cyclooctylbenzamide
Description
2-Bromo-N-cyclooctylbenzamide is an organic compound with the molecular formula C15H20BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and an N-cyclooctyl group
Properties
IUPAC Name |
2-bromo-N-cyclooctylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTSBATWDNDUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclooctylbenzamide typically involves the bromination of benzamide followed by the introduction of the N-cyclooctyl group. One common method includes the following steps:
Bromination of Benzamide: Benzamide is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the ortho position.
Formation of N-cyclooctylbenzamide: The brominated benzamide is then reacted with cyclooctylamine under appropriate conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-cyclooctylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of solvents like dimethylformamide (DMF) or acetonitrile and may require heating.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary based on the specific reaction but may include hydroxylated or dehalogenated derivatives.
Scientific Research Applications
2-Bromo-N-cyclooctylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclooctylbenzamide involves its interaction with specific molecular targets. The bromine atom and the N-cyclooctyl group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
2-Bromo-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-Bromo-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclooctyl group.
Uniqueness: 2-Bromo-N-cyclooctylbenzamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Biological Activity
2-Bromo-N-cyclooctylbenzamide is an organic compound with the molecular formula . It is characterized by a bromine atom at the second position of the benzene ring and an N-cyclooctyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom and the N-cyclooctyl group enhances its reactivity and binding affinity. Research indicates that these structural features allow the compound to engage with various biological pathways, which are currently under investigation.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anticancer Potential
Recent research has explored the anticancer properties of this compound. In various cancer cell lines, it has been observed to induce apoptosis (programmed cell death) through the activation of caspase pathways. The compound appears to inhibit key signaling pathways involved in tumor growth, particularly those related to cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antibacterial properties.
- Cancer Cell Line Testing : Research conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values estimated at 15 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Comparative Analysis
A comparative analysis with similar compounds reveals unique properties attributed to the cyclooctyl group:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Benzamide derivative | High | Moderate |
| 2-Bromo-N-cyclohexylbenzamide | Benzamide derivative | Moderate | Low |
| 2-Bromo-N-phenylbenzamide | Benzamide derivative | Low | Moderate |
This table illustrates that while other derivatives possess some biological activity, this compound stands out due to its enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
